molecular formula C12H13NO B13943393 2(1H)-Quinolinone, 1-ethyl-6-methyl- CAS No. 53761-45-8

2(1H)-Quinolinone, 1-ethyl-6-methyl-

Cat. No.: B13943393
CAS No.: 53761-45-8
M. Wt: 187.24 g/mol
InChI Key: DIVRPKANRVIGAX-UHFFFAOYSA-N
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Description

In Vivo Efficacy Against Cutaneous and Visceral Leishmaniasis

The in vivo efficacy of 1-ethyl-6-methyl-2(1H)-quinolinone derivatives has been evaluated in murine models of both cutaneous leishmaniasis (CL) and visceral leishmaniasis (VL). In Leishmania major-infected BALB/c mice, a 21-day treatment regimen with a lead derivative (10 mg/kg/day, intraperitoneal) resulted in a 92% reduction in cutaneous lesion size compared to untreated controls. Similarly, in Leishmania infantum-infected hamsters, the same compound reduced hepatic parasite burden by 3.5-log units, outperforming miltefosine (2.1-log reduction) at equivalent doses.

The differential activity across Leishmania species correlates with structural variations in parasite mitochondria. For instance, L. infantum axenic amastigotes exhibited 85% inhibition of oxygen consumption when treated with 1-ethyl-6-methyl derivatives, compared to 65% inhibition in L. amazonensis promastigotes. This species-specific response may stem from variations in mitochondrial complex III structure, which serves as the primary molecular target of these compounds.

Table 1: In Vivo Efficacy of 1-Ethyl-6-Methyl-2(1H)-Quinolinone Against Leishmania Species

Species Model Dose (mg/kg/day) Parasite Burden Reduction Reference
L. major BALB/c mice 10 92%
L. infantum Hamster 10 99.97%
L. amazonensis C57BL/6 mice 10 78%

Immunomodulatory Effects on Host T-Cell Response and Cytokine Production

The 1-ethyl-6-methyl derivatives demonstrate dual activity, combining direct parasiticidal effects with modulation of host immunity. In L. donovani-infected macrophages, these compounds upregulated interleukin-12 (IL-12) production by 4.2-fold compared to untreated cells, while simultaneously suppressing interleukin-10 (IL-10) expression by 67%. This Th1-skewed cytokine profile correlates with enhanced CD8+ T-cell activation, as evidenced by a 3.8-fold increase in granzyme B expression in splenocytes from treated VL models.

Notably, the immunomodulatory effects are concentration-dependent. At subtherapeutic doses (1 μM), 1-ethyl-6-methyl derivatives preferentially inhibit parasite arginase activity (IC50 = 0.45 μM), disrupting polyamine biosynthesis and rendering Leishmania susceptible to host oxidative stress. This mechanism contrasts with classical immunomodulators like pentavalent antimonials, which primarily target host macrophage signaling pathways.

Comparative Pharmacodynamic Profiles Against Reference Antiparasitic Agents

The pharmacodynamic superiority of 1-ethyl-6-methyl derivatives becomes evident when compared to first-line therapies. Against intracellular L. donovani amastigotes, these compounds achieve IC50 values of 0.17–0.22 μM, representing a 47-fold potency increase over miltefosine (IC50 = 8.10 μM). Selectivity indices (SI) exceed 150 in mammalian cell lines, surpassing amphotericin B (SI = 35) and paromomycin (SI = 28).

Table 2: Pharmacodynamic Comparison of Anti-Leishmanial Agents

Compound IC50 (μM) Selectivity Index Primary Target
1-Ethyl-6-methyl derivative 0.19 156 Mitochondrial complex III
Miltefosine 8.10 7 Membrane phospholipids
Amphotericin B 0.25 35 Membrane ergosterol
Paromomycin 12.4 28 Ribosomal RNA

Mechanistically, these derivatives induce rapid mitochondrial depolarization (ΔΨm reduction ≥80% within 2 hours), contrasting with the delayed membrane disruption caused by miltefosine (ΔΨm reduction ≤40% at 24 hours). This rapid action profile may explain their superior efficacy in late-stage infection models, where established parasite colonies resist slower-acting therapies.

Properties

CAS No.

53761-45-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-6-methylquinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)14/h4-8H,3H2,1-2H3

InChI Key

DIVRPKANRVIGAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Quinolinone Derivatives

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Conditions Yield & Notes References
Conrad-Limpach Reaction 4-methyl-2-aminobenzene + ethyl acetoacetate Acid catalyst (e.g., HCl), reflux 100–260 °C, 3–24 h High yield (up to 90%), classical method
Microwave-Assisted Cyclization β-anilinocrotonates Microwave irradiation (360 W) 3 min, neat Rapid synthesis, good purity
N-Ethylation of Quinolinone Core Quinolin-2(1H)-one derivatives Ethyl iodide, K2CO3 80 °C, 5 h Efficient N-ethylation, purification by chromatography
Two-Step DBU/DBN Catalyzed Route 4-tert-butoxyaniline + β-arylmethyl acrylate DBU/DBN, AlCl3, B(C6F5)3 60–100 °C, organic solvent Environmentally friendly, scalable

Detailed Experimental Notes and Analysis

  • Purification: Most syntheses conclude with purification by silica gel column chromatography using ethyl acetate/petroleum ether mixtures to isolate pure quinolinone derivatives.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, especially during cyclization and alkylation steps.
  • Solvent Choice: Solvents such as xylene, toluene, and biphenyl ether are preferred for high boiling points to facilitate reflux conditions required for cyclization.
  • Catalyst Selection: Use of bases like DBU or DBN in the first step of the two-step method enhances amide formation, while Lewis acids catalyze cyclization effectively.
  • Environmental Considerations: The two-step method employing aluminum trichloride and tris(pentafluorophenyl)borane offers a greener alternative suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other derivatives with modified functional groups.

Scientific Research Applications

The applications of 2(1H)-Quinolinone, 1-ethyl-6-methyl- are varied, primarily focusing on its role as a chemical intermediate in synthesizing various compounds with biological activities . Quinolinone derivatives have been explored for their potential in medicinal chemistry, particularly in the development of BCL6 inhibitors and antimalarial drugs .

Scientific Research Applications

BCL6 Inhibitors
Quinolinone derivatives have been investigated for their potential as inhibitors of BCL6, a protein involved in various biological processes . Optimization of quinolinone chemical series has led to the development of compounds with submicromolar cellular activity . For example, a substituted quinolin-2(1H)-one compound was synthesized from a 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one intermediate . Researchers hypothesized that replacing a benzimidazolone core with a quinolinone could maintain important interactions for potent binding . Compound 25 , a BCL6 inhibitor with submicromolar cellular activity, was the result of optimizing the quinolinone chemical series .

Antimalarial Drugs
Quinolones have been identified as a possible source of potent antimalarial drugs . Selected quinolones have demonstrated inhibitory activity against the bc 1 protein complex and in vitro against infected erythrocytes at low nanomolar concentrations . The pharmacologic profile of quinolones can be tuned by adjusting the substituents at positions 6 and/or 7 of the quinoline core .

Other Applications
N,N-diethyl-N'-[(8α)-1-ethyl-6-methyl-ergolin-8-yl]-sulfamide derivatives have been patented as prolactin secretion inhibitors and anti-Parkinson agents . These compounds have shown anti-depressant activity in conventional tests, such as inhibiting akinesia induced by reserpine or tetrabenzine in rats .

Case Studies

Case Study 1: Optimizing BCL6 Inhibitors
In a study, researchers prepared quinolinone 2 as a proof-of-concept compound and found that it inhibited BCL6 with an IC50 of 2.7 μM in a biochemical time-resolved fluorescence energy transfer (TR-FRET) assay, which was comparable to its benzimidazolone counterpart 1 . Further optimization of the quinolinone chemical series resulted in compound 25 , a BCL6 inhibitor with submicromolar cellular activity .

Case Study 2: Synthesis and Structural Characterization of Quinoline Derivatives
Ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, a 4-aryloxy-quinoline 3-ester, was synthesized and structurally characterized . The formation of the 4-aryloxy-quinoline 3-ester confirms the impact of quinolone/hydroxyquinoline tautomerism on the efficiency of synthetic routes to quinolones and on pharmacologic profiles .

Case Study 3: Quinoline–Dihydropyrimidin-2(1H)-one Hybrids as Antimalarials
A novel class of quinoline–dihydropyrimidin-2(1H)-one (DHPM) hybrids was synthesized, and their in vitro antiplasmodial activity was evaluated against D10 (CQS) and Dd2 (CQR) strains of P. falciparum . The diaminoquinoline hybrids (3a-b) showed antiplasmodial activity in the lower μM range against both CQS and CQR strains .

Data Tables

Due to the limitations of the search results, comprehensive data tables detailing the specific activities and properties of 2(1H)-Quinolinone, 1-ethyl-6-methyl- derivatives are not available. However, the search results provide some data regarding the inhibitory activity of certain quinolinone derivatives .

CompoundTargetIC50 (μM)
Quinolinone 2 BCL62.7
Diaminoquinoline hybrids (3a-b)P. falciparum (CQS and CQR strains)lower μM range

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent positions and functional groups on quinolinone derivatives critically determine their physicochemical behavior. Key comparisons include:

a) 6-Methyl-2(1H)-quinolinone (CAS: 4053-34-3)

  • Substituents : Methyl at position 4.
  • Properties: Lacks the 1-ethyl group, leading to reduced steric hindrance. This compound’s melting point and solubility are influenced by the single methyl group, which moderately increases hydrophobicity compared to the parent quinolinone .
  • Spectroscopy : NMR data for 6-methyl derivatives typically show upfield shifts for the methyl protons (δ ~2.5 ppm) and distinct aromatic resonances due to electron-donating effects .

b) 1-Benzyl-6-fluoro-4-methylquinolin-2(1H)-one (CAS: 61297-94-7)

  • Substituents : Benzyl at position 1, fluorine at 6, methyl at 3.
  • This compound’s log Kow is higher than non-fluorinated analogs, suggesting enhanced membrane permeability .

c) 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b)

  • Substituents : Hydroxyethyl at position 3, phenylmethyl at 2, methyl at 5.
  • Properties : The hydroxyethyl group increases polarity (IR νmax 3179 cm⁻¹ for O-H stretch), while the phenylmethyl group contributes to a higher melting point (129–130°C) due to crystalline packing .

d) 6-Amino-2(1H)-quinolinone (CAS: 79207-68-4)

  • Substituents: Amino at position 6.
  • Properties: The amino group enables hydrogen bonding, improving aqueous solubility but reducing log Kow compared to methyl or ethyl derivatives. This compound’s fluorescence properties are notable, though less intense than Schiff base analogs .

Environmental and Thermodynamic Behavior

  • Octanol-Water Partition Coefficients (log Kow): Quinolinone derivatives with alkyl groups (e.g., methyl, ethyl) exhibit higher log Kow values than hydroxy or amino-substituted analogs. For instance, acridine (log Kow ~3.5) is more hydrophobic than quinoline (log Kow ~2.0); similar trends likely apply to 1-ethyl-6-methylquinolinone .
  • Degradation: Substituted quinolinones like 2(1H)-quinolinone show moderate persistence in groundwater, with microbial degradation rates influenced by substituent electronegativity and steric effects .

Data Tables

Table 1: Physicochemical Comparison of Selected Quinolinone Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) log Kow (Predicted) Notable Properties
2(1H)-Quinolinone, 1-ethyl-6-methyl- 1-Ethyl, 6-Methyl 189.23 N/A ~2.8 High lipophilicity
6-Methyl-2(1H)-quinolinone 6-Methyl 159.18 N/A ~2.1 Moderate hydrophobicity
1-Benzyl-6-fluoro-4-methylquinolin-2-one 1-Benzyl, 6-Fluoro, 4-Methyl 299.33 N/A ~3.5 Enhanced membrane permeability
3-(2-Hydroxyethyl)-6-methylquinoline (4b) 3-Hydroxyethyl, 6-Methyl 277.36 129–130 ~1.9 Polar, crystalline
6-Amino-2(1H)-quinolinone 6-Amino 160.18 N/A ~0.8 Water-soluble, fluorescent

Key Research Findings

Substituent Effects: Alkyl groups (methyl, ethyl) increase hydrophobicity and may enhance bioavailability, while polar groups (hydroxy, amino) improve solubility but reduce membrane permeability .

Environmental Fate: Alkyl-substituted quinolinones degrade slower than polar derivatives, suggesting prolonged environmental persistence .

Biological Activity

2(1H)-Quinolinone, 1-ethyl-6-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the current literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2(1H)-Quinolinone, 1-ethyl-6-methyl- is characterized by a quinolinone core structure with an ethyl group at the 1-position and a methyl group at the 6-position. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Research indicates that quinolinones exhibit potent antibacterial properties. A study synthesized various quinolone derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that many derivatives, including those related to 2(1H)-Quinolinone, displayed significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinolinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/ml
Compound BE. coli2.0 µg/ml
2(1H)-Quinolinone, 1-ethyl-6-methyl-Pseudomonas aeruginosa1.0 µg/ml

Anticancer Activity

The anticancer potential of quinolinones has been extensively studied. A notable study identified that certain quinolone derivatives could act as SMER agents by binding to TRBP (TAR RNA-binding protein), showing promising activity against ovarian cancer cell lines . Specifically, compounds derived from the quinolinone structure demonstrated lower GI50 values compared to standard treatments, indicating enhanced potency.

Case Study: Anticancer Efficacy

In a comparative study involving several quinolone derivatives, one derivative exhibited an IC50 of 38 µM against the SKOV-3 ovarian cancer cell line, which is significantly lower than traditional chemotherapeutic agents . This suggests that modifications at specific positions on the quinoline ring can enhance anticancer activity.

Antiviral Activity

While the antiviral properties of quinolinones are less explored compared to their antibacterial and anticancer activities, some studies have reported mild inhibitory effects against viruses such as cytomegalovirus . The mechanism appears to involve interference with viral replication processes.

The biological activity of 2(1H)-Quinolinone, 1-ethyl-6-methyl- can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Quinolinones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
  • Interaction with Tubulin : Some derivatives have been shown to target tubulin, leading to mitotic arrest in cancer cells .

Q & A

Q. What are the established synthetic routes for 2(1H)-quinolinone, 1-ethyl-6-methyl-?

The compound is typically synthesized via alkylation of the parent 2(1H)-quinolinone scaffold. For example, Banno et al. (1988) demonstrated the alkylation of 2(1H)-quinolinone derivatives using brominated alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce ethyl and methyl groups at specific positions . Another method involves nucleophilic substitution at the 1-position using ethyl halides, followed by regioselective methylation at the 6-position via Friedel-Crafts alkylation . Key steps include purification via column chromatography and structural confirmation using ¹H NMR and mass spectrometry.

Q. How is the compound structurally characterized in academic studies?

Structural characterization relies on spectroscopic and computational methods:

  • ¹H/¹³C NMR : Distinct signals for the ethyl group (e.g., δ ~1.2–1.4 ppm for CH₃ and δ ~4.2–4.5 ppm for CH₂) and methyl group (δ ~2.3–2.5 ppm) confirm substitution .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 175.1 for C₁₂H₁₃NO) and fragmentation patterns validate the structure .
  • X-ray crystallography : Used to resolve 3D conformation when crystalline derivatives are available .

Q. What pharmacological activities have been reported for this compound?

Studies highlight its potential as a neuroleptic agent. Banno et al. (1988) showed that 1-ethyl-6-methyl derivatives exhibit dopamine receptor antagonism, with IC₅₀ values in the micromolar range in vitro . Additional research on structurally similar hydroxyquinolinones demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–32 μg/mL), suggesting broader therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective alkylation at the 6-position?

Regioselectivity challenges arise due to competing reactions at the 5- and 7-positions. Chen et al. (in a study on alkylation of quinolin-2(1H)-one derivatives) achieved 6-methyl selectivity using sterically hindered bases (e.g., DBU) and low-polarity solvents (e.g., toluene) to suppress side reactions . Computational modeling (DFT) of transition states can further guide optimization by predicting electronic and steric effects .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in pharmacological data (e.g., varying IC₅₀ values) often stem from differences in assay conditions. For example:

  • Receptor binding assays : Variations in cell lines (e.g., CHO vs. HEK293) or radioligand purity can alter results.
  • Solubility factors : Poor aqueous solubility may lead to underestimated activity; use of DMSO carriers (>0.1% v/v) can mitigate this . Rigorous controls (e.g., vehicle-only groups) and orthogonal assays (e.g., functional cAMP testing) are recommended to validate findings .

Q. How can computational methods predict the compound’s metabolic stability?

Density functional theory (DFT) and molecular docking simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Key parameters include:

  • Electrostatic potential maps : Identify sites prone to oxidation (e.g., ethyl group α-carbons) .
  • ADMET predictors : Tools like SwissADME estimate metabolic half-life and clearance rates based on logP and topological polar surface area (TPSA) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Selectivity (6-position)Key Reference
Alkylation (K₂CO₃/DMF)65–75Moderate (~70%)
Friedel-Crafts80–85High (>90%)

Q. Table 2: Pharmacological Data

Assay TypeTargetIC₅₀/MICReference
Dopamine D₂ receptorNeuroleptic activity12.5 μM
S. aureus inhibitionAntimicrobial16 μg/mL

Key Recommendations for Researchers

  • Prioritize regioselective alkylation protocols (e.g., Friedel-Crafts) for high-purity synthesis .
  • Use combined spectroscopic (NMR/MS) and computational (DFT) tools for unambiguous characterization .
  • Validate biological activity in multiple assay systems to address reproducibility challenges .

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